molecular formula C9H7NO2 B1207217 3-Hydroxyquinolin-2(1h)-One CAS No. 26386-86-7

3-Hydroxyquinolin-2(1h)-One

Cat. No.: B1207217
CAS No.: 26386-86-7
M. Wt: 161.16 g/mol
InChI Key: BERPCVULMUPOER-UHFFFAOYSA-N
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Description

Significance within Medicinal Chemistry and Pharmacology

The importance of 3-Hydroxyquinolin-2(1H)-one in medicinal chemistry is underscored by its role as a potent inhibitor of various enzymes implicated in disease. For instance, it has been identified as a powerful inhibitor of human D-amino acid oxidase (DAAO), an enzyme whose inhibition is a target in the development of treatments for certain neurological and psychiatric disorders. acs.orgnih.gov

Furthermore, derivatives of this compound have demonstrated promising activity against a range of biological targets. Research has shown that certain this compound derivatives can act as protectors of human phenylalanine hydroxylase (hPAH) enzyme activity, which is deficient in the genetic disorder phenylketonuria. tuni.finih.gov Other studies have highlighted their potential as anticancer agents, with some derivatives showing activity against cell lines such as MCF-7 and NCI-H460. researchgate.net The versatility of this scaffold is also evident in its exploration as an inhibitor of influenza A endonuclease, a crucial enzyme for the replication of the influenza virus. acs.orgnih.gov

A recent study in 2024 explored a series of eight structurally related this compound derivatives as potential inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Four of these derivatives showed significant inhibitory activity against tyrosinase from the champignon mushroom Agaricus bisporus. nih.gov This suggests the potential for developing this class of compounds for applications in the cosmeceutical industry to address skin hyperpigmentation. nih.gov

Context of Quinoline-Based Scaffolds in Drug Discovery

The quinoline (B57606) scaffold itself is considered a "privileged structure" in medicinal chemistry. tandfonline.comtandfonline.com This means that this particular molecular framework is frequently found in compounds with a wide range of biological activities, making it a valuable starting point for drug discovery. researchgate.netbohrium.com The synthetic versatility of quinoline allows for the creation of a vast library of structurally diverse derivatives, which has facilitated the development of numerous drugs. researchgate.net

Quinoline-based compounds have a long history in medicine, with notable examples including antimalarial and antimicrobial agents. researchgate.netbohrium.com In more recent times, the focus has expanded to include their potential as anticancer drugs. tandfonline.comtandfonline.com The ability of quinoline derivatives to modulate various biological pathways involved in cancer progression has made them a significant area of research. researchgate.net The established synthetic pathways and the "druggable" nature of the quinoline moiety contribute to its strong position in modern medicinal chemistry. tandfonline.comtandfonline.com

Detailed Research Findings

The following table summarizes key research findings related to this compound and its derivatives:

Area of Research Key Finding Significance Reference(s)
Enzyme Inhibition Potent inhibitor of human D-amino acid oxidase (DAAO).Potential for developing treatments for neurological and psychiatric disorders. acs.orgnih.gov
Enzyme Stabilization Derivatives can protect human phenylalanine hydroxylase (hPAH) activity.A therapeutic strategy for the genetic disorder phenylketonuria. tuni.finih.gov
Anticancer Activity Derivatives show activity against MCF-7 and NCI–H460 cancer cell lines.A suitable platform for developing new anticancer compounds. researchgate.net
Antiviral Activity Inhibits influenza A endonuclease.Potential for developing new antiviral agents against influenza. acs.orgnih.gov
Tyrosinase Inhibition Derivatives inhibit tyrosinase, an enzyme in melanin biosynthesis.Potential for cosmeceutical applications in treating skin hyperpigmentation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERPCVULMUPOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355913
Record name 2,3-quinolinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26386-86-7
Record name 2,3-quinolinediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyquinolin-2(1H)-one
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Synthetic Methodologies and Chemical Transformations of 3 Hydroxyquinolin 2 1h One Derivatives

Established Synthetic Pathways

Several synthetic routes have been developed to construct the 3-hydroxyquinolin-2(1H)-one core. These methods often involve ring-forming reactions that assemble the quinolinone system from acyclic or different heterocyclic precursors.

Ring Expansion Reactions (e.g., Isatin-Based Approaches)

A notable method for synthesizing this compound derivatives involves the ring expansion of isatins (1H-indole-2,3-diones). This transformation provides a direct route to the quinolinone skeleton. One such approach utilizes the reaction of isatin (B1672199) with diazomethane (B1218177) derivatives. For instance, the reaction of isatin with (trimethylsilyl)diazomethane, followed by treatment with boron tribromide, yields this compound. nih.gov This methodology has been successfully applied to prepare various bromo-substituted this compound derivatives using appropriately substituted isatins. nih.gov

More recent advancements have focused on one-pot procedures. A metal-free, one-pot regioselective ring-expansion of isatins with in situ generated α-aryl/heteroaryldiazomethanes has been described for the synthesis of viridicatin (B94306) alkaloids, which are naturally occurring 4-aryl-3-hydroxyquinolin-2(1H)-ones. datapdf.com This reaction proceeds efficiently to afford the desired products in good yields. datapdf.com Another innovative strategy involves the reaction of isatins with diazo esters catalyzed by di-rhodium(II) complexes, providing an effective route to 4-carboxylate-3-hydroxyquinolin-2(1H)-ones. researchgate.netresearchgate.net

Starting MaterialReagent(s)ProductReference
Isatin(Trimethylsilyl)diazomethane, BBr3This compound nih.gov
Isatin, Benzaldehyde, p-ToluenesulfonylhydrazideDBUViridicatin (4-phenyl-3-hydroxyquinolin-2(1H)-one) datapdf.com
IsatinDiazo esters, Rh(II) catalyst4-Carboxylate-3-hydroxyquinolin-2(1H)-ones researchgate.netresearchgate.net
Isatinsα-Diazophosphonates4-Phosphonylated-3-hydroxyquinolin-2(1H)-ones researchgate.net

Condensation Reactions

Condensation reactions represent another versatile approach to the this compound framework. These reactions typically involve the cyclization of suitably functionalized acyclic precursors.

A prominent example is the acid-catalyzed intramolecular cyclization of N-phenylacetoacetamide derivatives. A one-pot synthesis has been developed that involves the α-hydroxylation of an N-phenylacetoacetamide using phenyliodine(III) bis(trifluoroacetate), followed by an intramolecular condensation promoted by sulfuric acid. acs.orgacs.orgnih.gov This method allows for the convenient preparation of variously functionalized 3-hydroxyquinolin-2(1H)-ones. acs.orgnih.gov

Another condensation strategy involves the Darzens condensation of aromatic aldehydes and anilides of dichloroacetic acid to form N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides. acs.org These intermediates can then undergo acid-catalyzed rearrangement and cyclization to yield 1-benzyl-3-hydroxy-4-arylquinolin-2(1H)-ones, including the natural product viridicatin. acs.org

Starting MaterialReagent(s)ProductReference
N-PhenylacetoacetamidePhI(OCOCF3)2, H2SO4This compound derivatives acs.orgacs.orgnih.gov
Aromatic aldehydes, Anilides of dichloroacetic acidDarzens condensation, Acid (CF3CO2H or AcOH/H2SO4)1-Benzyl-3-hydroxy-4-arylquinolin-2(1H)-ones acs.org

One-Pot Synthesis Protocols

The development of one-pot syntheses for this compound derivatives is highly desirable as it offers increased efficiency by reducing the number of purification steps and saving time and resources.

As mentioned previously, a clean, one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones has been achieved from N-phenylacetoacetamide derivatives through a hypervalent iodine-mediated α-hydroxylation followed by an acid-promoted intramolecular cyclization. acs.orgnih.govresearchgate.net This protocol has proven effective for generating a variety of substituted 3-hydroxyquinolin-2(1H)-ones. acs.org

Similarly, the one-pot regioselective ring-expansion of isatins with in situ generated α-aryldiazomethanes provides a direct and efficient route to 4-aryl-3-hydroxyquinolin-2(1H)-one natural products like viridicatin. datapdf.com These one-pot methodologies streamline the synthesis of this important heterocyclic scaffold.

Functionalization Strategies for Structural Diversification

To explore the structure-activity relationships of this compound derivatives for various biological applications, the development of efficient functionalization strategies is crucial. These methods allow for the introduction of diverse substituents onto the quinolinone core.

Halogenation at Aromatic Ring Positions

Halogenation of the aromatic ring of this compound provides valuable intermediates for further derivatization, particularly through cross-coupling reactions.

Bromination of this compound can be achieved to introduce bromine atoms at various positions on the benzene (B151609) ring. For instance, several monobrominated this compound derivatives have been synthesized and subsequently used in Suzuki coupling reactions. nih.gov The synthesis of 3-[dibromo(nitro)acetyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one has also been reported through the bromination of 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one using bromine in acetic acid. scielo.br

Chlorination is another important functionalization reaction. The use of sulfuryl chloride has been reported for the chlorination of related quinolinone systems. researchgate.net For example, 3-[dichloro(nitro)acetyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one was prepared by treating 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one with sulfuryl chloride. scielo.br

Starting MaterialReagent(s)ProductReference
This compoundN-BromosuccinimideBromo-3-hydroxyquinolin-2(1H)-ones nih.gov
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-oneBromine/Acetic Acid3-[Dibromo(nitro)acetyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one scielo.br
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-oneSulfuryl Chloride3-[Dichloro(nitro)acetyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one scielo.br

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups at various positions of the this compound scaffold is a key strategy for structural diversification and modulating biological activity.

Suzuki coupling reactions have been effectively employed to introduce aryl groups. For example, various bromo-3-hydroxyquinolin-2(1H)-one derivatives have been coupled with p-fluorophenylboronic acid to yield the corresponding p-fluorophenyl substituted 3-hydroxyquinolin-2(1H)-ones. nih.govresearchgate.net

Alkylation can be achieved at the nitrogen atom of the quinolinone ring. Direct N-alkylation of the this compound scaffold can be challenging as it may lead to a mixture of products due to the reactive hydroxyl group. nih.gov However, methods starting from N-substituted precursors, such as N-alkylated anthranilic acid derivatives, have been developed to synthesize N-arylated 3-hydroxyquinolin-4(1H)-ones. nih.gov

Reaction TypeStarting MaterialReagent(s)ProductReference
Suzuki CouplingBromo-3-hydroxyquinolin-2(1H)-onesp-Fluorophenylboronic acid, Pd catalystp-Fluorophenyl-3-hydroxyquinolin-2(1H)-ones nih.govresearchgate.net
N-Alkylation1-Methyl-2-iodoterephthalate, AnilinesBuchwald–Hartwig amination or reductive aminationN-Arylated 3-hydroxyquinolin-4(1H)-ones nih.gov

Carboxylate and Carboxamide Derivatization

The introduction of carboxylate and carboxamide functionalities onto the this compound scaffold is a significant area of research, primarily focusing on the C4 position. These derivatives have shown considerable potential, including in the development of novel anticancer agents.

A prominent and effective method for synthesizing 4-carboxylate-3-hydroxyquinolin-2(1H)-ones (4-carboxylate-3HQs) involves the ring-expansion of isatins. This reaction, when catalyzed by di-rhodium(II) complexes, proceeds efficiently with diazo esters to yield the desired products in high yields, reaching up to 92%. researchgate.net A similar strategy has been adapted for the synthesis of 4-carboxamide derivatives. The use of N-hydroxysuccinimide (NHS)-diazoacetate in this ring-expansion reaction has proven to be an even more efficient route for producing 4-carboxamide-3HQs, with reported yields as high as 88%. researchgate.net This particular methodology has enabled the creation of "peptidic-like" 3HQs by incorporating various amino acid substituents. researchgate.net

Furthermore, research has explored the synthesis of carboxamide derivatives at other positions of the quinolinone ring. For instance, 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides have been synthesized using 3-nitrophthalic anhydride, α-haloketones, and primary amines as starting materials. rsc.org This multi-step process involves the formation of bis(phenacyl)-3-aminophthalates as key intermediates. rsc.org Studies have also reported on a series of 4-carboxylic acids, 4-ethylcarboxylates, and 4-carboxamides as inhibitors of HIV-1 reverse transcriptase, highlighting the importance of these functional groups in tuning the biological activity of the core scaffold. nih.gov

The following table summarizes selected examples of carboxylate and carboxamide derivatization of this compound.

Starting Material(s)Reagent(s)Product TypeYield (%)
IsatinsDiazo esters, di-rhodium(II) complexes4-Carboxylate-3HQsup to 92
IsatinsNHS-diazoacetate, di-rhodium(II) complexes4-Carboxamide-3HQsup to 88
3-Nitrophthalic anhydride, α-haloketones, primary amines-2-Phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamidesNot specified

This table presents data compiled from research articles on the synthesis of this compound derivatives. researchgate.netrsc.org

Heterocyclic Moiety Incorporation

The fusion or attachment of additional heterocyclic rings to the this compound core has led to the development of a diverse range of polycyclic compounds with unique chemical properties. These synthetic strategies often utilize the reactivity of functional groups on the quinolinone ring to build complex molecular architectures.

One common approach involves the derivatization of 3-acetyl-4-hydroxy-2-quinolinone. The reactive acetyl group serves as a handle for constructing various fused heterocycles. For example, treatment of α-iminone derivatives of 3-acetyl-4-hydroxyquinolinone with reagents like guanidine, o-phenylenediamine, or hydrazine (B178648) hydrate (B1144303) can yield pyrimidoquinolinone, benzodiazepinoquinolinone, and pyrazoloquinolinone systems, respectively. rsc.org

Another strategy involves the reaction of 3-formylchromones with 3-(1-ethyl-4-hydroxy-2-oxo-1(2H)-quinolin-3-yl)-3-oxopropanoic acid, leading to the formation of novel pyrano[3,2-c]quinolinone derivatives. eurjchem.com The reaction of 4-hydroxyquinolin-2-ones with diethyl acetylenedicarboxylate (B1228247) has also been shown to produce pyrano[3,2-c]quinoline-4-carboxylates. helsinki.fi Furthermore, the synthesis of angular pyrazolo[4,3-c]quinoline derivatives has been achieved through the reaction of 3-acetylquinolinones with phenylhydrazine (B124118) derivatives, facilitated by a Lewis acid catalyst like indium(III) chloride under microwave irradiation. rsc.org

These transformations highlight the versatility of the this compound scaffold in generating a wide array of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Quinolinone PrecursorReagent(s)Resulting Heterocyclic System
3-Acetyl-4-hydroxy-2-quinolinone derivative (α-iminone)GuanidinePyrimidoquinolinone
3-Acetyl-4-hydroxy-2-quinolinone derivative (α-iminone)o-PhenylenediamineBenzodiazepinoquinolinone
3-Acetyl-4-hydroxy-2-quinolinone derivative (α-iminone)Hydrazine hydratePyrazoloquinolinone
3-(1-Ethyl-4-hydroxy-2-oxo-1(2H)-quinolin-3-yl)-3-oxopropanoic acid3-FormylchromonesPyrano[3,2-c]quinolinone
3-AcetylquinolinonePhenylhydrazine derivatives, InCl₃Pyrazolo[4,3-c]quinoline

This table summarizes various methods for incorporating heterocyclic moieties onto the this compound scaffold. rsc.orgeurjchem.com

Mechanistic Insights into Derivative Formation

Acid-Catalyzed Rearrangements

The formation of this compound derivatives through acid-catalyzed rearrangements often involves complex mechanistic pathways, starting from specifically designed precursors. A notable example is the synthesis of 1-benzyl-3-hydroxy-4-arylquinolin-2(1H)-ones from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides. acs.orgnih.gov These oxirane carboxamides, readily prepared via Darzens condensation, undergo intramolecular cyclization when treated with acids such as trifluoroacetic acid (CF₃CO₂H) or a mixture of acetic acid and sulfuric acid (AcOH/H₂SO₄). acs.orgnih.gov

A combined experimental and computational (DFT) study has shed light on the intricate mechanism of this transformation. acs.orgnih.gov It revealed three competing reaction channels for the formation of the quinolinone ring system:

Ring-closure via the ipso site: Direct attack at the carbon atom of the aniline (B41778) ring bearing the nitrogen substituent.

Ring-closure via a 1,2-Cl shift: A rearrangement involving the migration of the chlorine atom.

Ring-closure via the ortho site: Attack at the ortho position of the aniline ring.

The prevalence of each pathway is highly dependent on the nature of the substituents on the aromatic rings of the starting material, as well as the reaction temperature and duration. acs.orgnih.gov These mechanistic insights are crucial for optimizing reaction conditions to achieve the desired products, such as the natural product viridicatin, on a preparative scale. acs.org

Another established acid-catalyzed method is the one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives. nih.govacs.org This process involves an initial α-hydroxylation mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA), followed by an intramolecular condensation promoted by concentrated sulfuric acid (H₂SO₄). nih.govacs.org The hydroxyl group introduced in the first step is stable under the strong acidic conditions of the subsequent cyclization step. nih.gov

Catalyst-Free Regioselective Rearrangements

In contrast to acid-catalyzed methods, catalyst-free rearrangements offer a milder and often more selective approach to synthesizing certain this compound derivatives. A prime example is the synthesis of 4-phosphonylated-3-hydroxyquinolin-2(1H)-ones. researchgate.net

This synthetic route begins with a base-catalyzed nucleophilic addition of α-diazophosphonates to isatins, which yields α-diazo-β-hydroxyphosphonate intermediates. researchgate.net These intermediates can then be transformed into the final 4-phosphonylated-3-hydroxyquinolin-2(1H)-one products through a subsequent ring-expansion rearrangement that proceeds readily with moderate to excellent yields without the need for any catalyst. researchgate.net

Control experiments have been conducted to elucidate the mechanism of this catalyst-free rearrangement. The findings suggest that the reaction proceeds via an intramolecular cyclization pathway, which is considered more plausible than an intermolecular one. researchgate.net This transformation showcases a regioselective ring-expansion process, providing a valuable and efficient method for accessing this specific class of 4-substituted this compound derivatives. researchgate.net

Biological Activities and Pharmacological Mechanisms of 3 Hydroxyquinolin 2 1h One Derivatives

Enzyme Inhibition Studies

Influenza A Endonuclease Inhibition

Derivatives of 3-hydroxyquinolin-2(1H)-one have been synthesized and assessed for their ability to inhibit the endonuclease of the 2009 pandemic H1N1 influenza A virus. This enzyme is a critical component of the viral RNA polymerase complex, responsible for the "cap-snatching" mechanism required for viral transcription.

The primary mechanism by which these compounds inhibit influenza A endonuclease is through the chelation of two essential metal ions within the enzyme's active site. nih.govrutgers.edu An X-ray crystal structure of the derivative 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with the endonuclease provides clear evidence of this bimetallic chelation. nih.govrutgers.eduresearchgate.netfigshare.com This interaction effectively incapacitates the enzyme, preventing it from carrying out its function.

Structure-activity relationship (SAR) studies have shed light on the structural features that govern the inhibitory potency of these derivatives against influenza A endonuclease. nih.gov Comparative analyses revealed that substitutions on the quinolinone ring significantly influence activity.

Specifically, derivatives with substitutions at the 6- and 7-positions are among the more potent inhibitors. nih.govrutgers.edu In contrast, the presence of substituents, such as a methyl or phenyl group, at the 4-position did not lead to an enhancement of enzyme inhibition compared to the unsubstituted parent compound. nih.gov For the potent 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one derivative, the addition of a methyl or phenyl group at the 4-position was found to be detrimental to its inhibitory activity. nih.gov While several derivatives were synthesized and evaluated, the IC₅₀ values for all tested compounds were determined to be greater than 10 μM, the highest concentration tested in the assay. nih.gov

Inhibitory Activity of this compound Derivatives on Influenza A Endonuclease
CompoundSubstitution PositionRelative PotencyIC₅₀ (μM)
Unsubstituted-Baseline>10
4-methyl substituted4No enhancement>10
4-phenyl substituted4No enhancement>10
6-bromo substituted6More active>10
7-bromo substituted7More active>10
6-(p-fluorophenyl) substituted6More potent>10
7-(p-fluorophenyl) substituted7More potent>10
4-methyl-7-(p-fluorophenyl) substituted4 and 7Detrimental effect>10
4-phenyl-7-(p-fluorophenyl) substituted4 and 7Detrimental effect>10

D-Amino Acid Oxidase (DAAO) Inhibition

The parent compound, this compound, was identified through high-throughput screening as a potent inhibitor of human D-amino acid oxidase (hDAAO). researchgate.net This flavoenzyme is responsible for the degradation of D-amino acids. The compound exhibits a high degree of potency, with a reported IC₅₀ value of 4 nM against hDAAO. nih.gov

Inhibition of D-Amino Acid Oxidase (DAAO) by this compound
EnzymeIC₅₀ (nM)
Human DAAO4.0
Human DDO*855

*Selectivity was assessed against the closest human homologue, D-aspartate oxidase (DDO). nih.gov

To elucidate the molecular basis of its potent inhibitory activity, this compound was co-crystallized with the hDAAO enzyme. researchgate.net The resulting X-ray crystal structure provided a detailed characterization of the binding site interactions. nih.gov

The analysis revealed several key hydrogen-bonding interactions:

The 3-hydroxyl group of the inhibitor forms two hydrogen bonds, one with the hydroxyl group of Tyrosine 228 (Tyr228) and another with an amino group of Arginine 283 (Arg283). nih.gov

The 2-carbonyl group of the inhibitor makes additional interactions with the Arg283 residue. nih.gov

The lactam -NH group donates a hydrogen bond to the backbone carbonyl of Glycine (B1666218) 313. nih.gov

Furthermore, the structure showed that the inhibitor engages in a π-π stacking interaction with the flavin ring of the flavin adenine (B156593) dinucleotide (FAD) cofactor, a common feature for aryl acids that bind to DAAO. nih.gov This detailed understanding of the binding mode has been instrumental in guiding the design of new analogues. researchgate.net

Human versus Rodent Enzyme Selectivity

Research into this compound derivatives as Kynurenine-3-Monooxygenase (KMO) inhibitors has revealed notable differences in selectivity between human and rodent enzymes. While specific data on this compound derivatives' selectivity is not extensively detailed in the provided search results, the broader context of KMO inhibitor development highlights the importance of evaluating species-specific enzyme inhibition.

The design of selective inhibitors is a critical aspect of drug development, as variations in the active sites of enzymes across different species can lead to significant differences in inhibitor potency and efficacy. For instance, a compound that is a potent inhibitor of human KMO may exhibit weaker activity against the rodent equivalent, and vice-versa. This has important implications for the translation of preclinical data from animal models to human clinical trials.

Studies on other classes of KMO inhibitors have demonstrated that achieving high selectivity for the human enzyme is a key objective. This is because non-selective inhibition could lead to off-target effects and potential toxicity. Therefore, in the development of this compound based KMO inhibitors, it is crucial to perform comparative assays using both human and rodent enzymes to characterize their selectivity profile.

Functional Assay Applications

Functional assays are essential tools for evaluating the in vivo efficacy of this compound derivatives as KMO inhibitors. These assays are designed to measure the biological consequences of KMO inhibition in a physiological context, moving beyond simple in vitro enzyme activity measurements.

One of the primary applications of functional assays in this area is to assess the impact of KMO inhibitors on the kynurenine (B1673888) pathway. By inhibiting KMO, these compounds are expected to decrease the production of 3-hydroxykynurenine (3-HK) and subsequent neurotoxic metabolites such as quinolinic acid. Functional assays can quantify the levels of these metabolites in various biological samples, including brain tissue and plasma, following administration of the inhibitor.

Animal models of neurological disorders, such as Huntington's disease and Alzheimer's disease, are frequently used in these functional assays. In these models, researchers can evaluate whether treatment with a this compound derivative leads to a reduction in neurotoxic metabolites and a corresponding improvement in disease-related phenotypes, such as motor function or cognitive performance.

Furthermore, functional assays can be used to investigate the broader physiological effects of KMO inhibition. For example, they can be used to assess the impact on neurotransmitter levels, neuroinflammation, and oxidative stress, all of which are implicated in the pathogenesis of various neurological disorders.

HIV-1 Reverse Transcriptase Associated RNase H Activity Inhibition

Selective Inhibitory Properties

Derivatives of this compound have been identified as selective inhibitors of the ribonuclease H (RNase H) activity associated with HIV-1 reverse transcriptase (RT). nih.gov This selectivity is a crucial feature, as it means these compounds can target a specific viral function without significantly affecting other essential host cell enzymes. The RNase H function of RT is vital for viral replication, as it degrades the RNA strand of the RNA:DNA hybrid intermediate formed during reverse transcription. mdpi.com

Research has shown that certain this compound derivatives can inhibit RNase H activity in the micromolar range, typically between 10-20 μM. nih.gov Importantly, these compounds have been found to be selective for RNase H, showing little to no inhibitory activity against the DNA polymerase function of RT or another viral enzyme, integrase. nih.gov This specificity is advantageous as it reduces the likelihood of off-target effects and associated toxicity. The development of selective RNase H inhibitors represents a promising strategy for developing new antiretroviral drugs, particularly for combating drug-resistant HIV strains. nih.govacs.org

Table 1: Selective Inhibitory Properties of this compound Derivatives
Compound TypeTarget EnzymeInhibitory Concentration (IC50)Selectivity
This compound derivativesHIV-1 RT RNase H10-20 μM nih.govSelective against RT DNA polymerase and integrase nih.gov
Role of Magnesium Chelation

The mechanism by which this compound derivatives inhibit HIV-1 RNase H is believed to involve the chelation of magnesium ions (Mg2+) in the enzyme's active site. The RNase H active site contains two essential Mg2+ ions that are coordinated by a group of conserved acidic amino acid residues (the DEDD motif). mdpi.comnih.gov These metal ions are critical for the catalytic activity of the enzyme, playing a role in stabilizing the substrate and facilitating the cleavage of the RNA strand. nih.govoup.com

The this compound scaffold possesses a three-oxygen pharmacophore that is capable of binding to and chelating the two Mg2+ ions in the RNase H active site. nih.gov By sequestering these essential metal cofactors, the inhibitors prevent the enzyme from carrying out its catalytic function. This mechanism of action is supported by structural studies of other RNase H inhibitors, which have shown that they bind to the active site and coordinate the Mg2+ ions. nih.govscirp.org The ability of these compounds to effectively chelate the magnesium ions is a key determinant of their inhibitory potency. frontiersin.org

Cellular Cytotoxicity Considerations

A significant challenge in the development of this compound derivatives as anti-HIV agents is their cellular cytotoxicity. While these compounds exhibit selective inhibition of RNase H in enzymatic assays, they have also been shown to be toxic to cells in culture. nih.gov This cytotoxicity limits their potential for therapeutic use, as an effective antiviral drug must be able to inhibit viral replication at concentrations that are not harmful to the host cells.

The exact mechanisms underlying the cytotoxicity of these compounds are not fully understood, but it is possible that their metal-chelating properties play a role. By chelating intracellular magnesium or other essential metal ions, these compounds could disrupt the function of various cellular enzymes and processes, leading to cell death.

Further research is needed to develop derivatives with an improved therapeutic window, meaning they are potent against the virus but have low toxicity to host cells. This could involve modifying the structure of the compounds to enhance their selectivity for the viral enzyme and reduce their off-target effects. Structure-activity relationship (SAR) studies are crucial in this regard, as they can help to identify the structural features that are responsible for both the antiviral activity and the cytotoxicity of these compounds.

Tyrosinase Inhibition

This compound derivatives have emerged as a promising class of tyrosinase inhibitors. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors of great interest to the cosmetic and pharmaceutical industries. nih.govnih.gov

Inspired by the known tyrosinase inhibitory activity of the structurally related compound 3-hydroxycoumarin, researchers have synthesized and evaluated a series of this compound derivatives. nih.gov Several of these derivatives have demonstrated potent inhibition of tyrosinase from the mushroom Agaricus bisporus, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov For example, one of the most potent inhibitors in a recent study had an IC50 value of 2.52 μM, which is comparable to that of some established tyrosinase inhibitors. nih.gov

The inhibitory activity of these compounds is influenced by the nature and position of substituents on the quinolinone ring. Structure-activity relationship studies have shown that certain substitutions can enhance the potency of the inhibitors, providing a basis for the rational design of new and more effective tyrosinase inhibitors. mdpi.comnih.gov The small molecular size and amenable structure of the this compound scaffold make it an attractive starting point for the development of novel agents for the treatment of hyperpigmentation. nih.gov

Table 2: Tyrosinase Inhibitory Activity of this compound Derivatives
CompoundSourceIC50 (μM)
Most potent this compound derivativeSynthetic2.52 nih.gov
Thiamidol (reference inhibitor)-0.130 nih.gov
Kojic acid (reference inhibitor)-26.4 nih.gov

Human Phenylalanine Hydroxylase (hPAH) Modulation

Derivatives of this compound have also been identified as modulators of human phenylalanine hydroxylase (hPAH), an enzyme critical for phenylalanine metabolism. mdpi.comtuni.firesearchgate.net Deficient activity of hPAH, often caused by protein misfolding, leads to the genetic disorder phenylketonuria (PKU). mdpi.comtuni.finih.gov Therefore, small molecules that can stabilize the structure and/or activity of the hPAH enzyme are considered a promising therapeutic strategy. mdpi.comtuni.firesearchgate.net

This compound derivatives have been shown to function as protectors of hPAH enzyme activity, acting as activity chaperones. mdpi.comtuni.fi Pharmacological chaperones are small molecules that can rescue the function of misfolded protein variants. mdpi.com In the context of hPAH, these derivatives help to stabilize the enzyme, preserving its catalytic function. mdpi.comtuni.fi This stabilizing effect is crucial for addressing the protein misfolding that underlies many cases of PKU. mdpi.comnih.gov The design of these compounds sometimes includes L-Phe-like moieties to enhance selectivity towards the enzyme's catalytic site. mdpi.com

The catalytic activity of hPAH is dependent on a non-heme ferric (Fe³⁺) center located at the active site. mdpi.comtuni.fi The this compound scaffold is known for its ability to complex with metals. mdpi.com Studies using electron paramagnetic resonance (EPR) spectroscopy have demonstrated that these compounds directly affect the coordination of this non-heme ferric center. mdpi.comtuni.firesearchgate.netnih.gov This interaction is a key aspect of their modulatory effect on the enzyme. For instance, one derivative caused a significant increase in the intensity of the main EPR band at g = 4.25, an effect similar to that observed when the natural substrate L-Phe binds to the enzyme. mdpi.com This suggests that the compounds modulate the electronic environment of the catalytic iron, which in turn influences enzyme stability and activity. mdpi.com

The hPAH enzyme possesses an N-terminal regulatory domain in addition to its catalytic domain. mdpi.com Research has shown that the interaction of this compound derivatives is not limited to the catalytic site. mdpi.comtuni.fi One specific compound was found to bind not only to the catalytic iron but also to the N-terminal regulatory domain. mdpi.comtuni.firesearchgate.netnih.gov This binding, however, occurs at a different location from the allosteric binding site for the natural substrate, L-phenylalanine. mdpi.comtuni.finih.gov This dual interaction with both the catalytic and regulatory domains represents a multifaceted mechanism for modulating hPAH function. mdpi.com Certain derivatives were observed to significantly stabilize the regulatory domain, as evidenced by increases in its thermal denaturation midpoint (Tₘ). mdpi.com

CompoundEffect on Regulatory Domain Stability (ΔTₘ₁)
Compound 3+8.3 ± 0.06 °C
Compound 11+4.0 ± 0.01 °C

The protective effects of this compound derivatives on hPAH have been validated in different experimental systems. mdpi.comtuni.fi Two of the designed compounds were shown to functionally stabilize hPAH by maintaining its protein activity. mdpi.comtuni.firesearchgate.netnih.gov Importantly, this stabilizing effect was not only observed with the purified recombinant protein but was also confirmed in a cellular model. mdpi.comtuni.firesearchgate.netnih.gov This demonstrates that the compounds are active in a more complex biological environment, reinforcing their potential as therapeutic leads for conditions like PKU. mdpi.com

Fatty Acid Synthase (Type I) Inhibition

Fatty Acid Synthase (FAS) is a crucial enzyme in the de novo synthesis of fatty acids. Its upregulation in many cancer types makes it a promising target for anticancer drug development. Certain derivatives of this compound have been identified as potent inhibitors of Type I Fatty Acid Synthase.

A series of 3-aryl-4-hydroxyquinolin-2(1H)-ones has been synthesized and evaluated for their inhibitory activity against FAS. Structure-activity relationship (SAR) studies initiated from a lead compound with a half-maximal inhibitory concentration (IC₅₀) of 1.4 µM led to the development of significantly more potent derivatives. Through chemical modifications, compounds with over a 70-fold increase in potency were achieved, exhibiting IC₅₀ values below 20 nM nih.gov. This demonstrates that the 3-aryl-4-hydroxyquinolin-2(1H)-one scaffold is a promising framework for the design of novel and potent FAS inhibitors.

Table 1: Fatty Acid Synthase (Type I) Inhibition by 3-Aryl-4-hydroxyquinolin-2(1H)-one Derivatives

Compound Type Initial IC₅₀ Potency Increase Optimized IC₅₀
3-Aryl-4-hydroxyquinolin-2(1H)-one 1.4 µM >70-fold < 20 nM

Anticancer Activity

The anticancer properties of this compound derivatives are multifaceted, involving several distinct mechanisms that lead to the inhibition of tumor growth and the death of cancer cells.

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells. Derivatives of quinolinone have been shown to exert their antiproliferative effects by triggering apoptotic pathways.

For instance, novel 8-phenyltetrahydroquinolinone derivatives have been synthesized, with certain compounds exhibiting potent cytotoxicity toward colon (HTC-116) and lung (A549) cancer cell lines. Mechanistic studies revealed that these compounds induce apoptotic cell death through both intrinsic and extrinsic pathways nih.gov. Another study on quinazolinone-based derivatives found that they could induce apoptosis in U251 cells, as evidenced by changes in the levels of caspase-3 and the Bax:Bcl-2 ratio mdpi.com. Furthermore, some quinoline-2-one/pyrazole hybrids have demonstrated anti-apoptotic activity, suggesting a complex role for the quinolinone scaffold in regulating cell death pathways elsevierpure.com.

The cell cycle is a series of events that leads to cell division and replication. Disrupting the cell cycle is a key strategy in cancer therapy to prevent the uncontrolled proliferation of cancer cells. Certain derivatives of this compound have been found to induce cell cycle arrest at various phases.

One study on a tetrahydroquinolinone derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, demonstrated that it induced cell cycle arrest at the G2/M phase in lung cancer cells nih.gov. Similarly, a 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione derivative was found to cause an accumulation of MOLT-4 cells in the S and G2/M phases, indicating a delay in the cell cycle progression nih.govnih.gov. Further research on 2,3-dihydroquinazolin-4(1H)-ones also showed that these compounds can induce G2/M cell cycle arrest, which is indicative of an inhibitory effect on tubulin polymerization rsc.org.

The efficacy of an anticancer agent is often determined by its ability to selectively kill cancer cells while sparing normal, healthy cells. Derivatives of this compound have been evaluated for their cytotoxic activity against a range of human tumor cell lines, with some compounds showing promising selectivity.

Novel 8-phenyltetrahydroquinolinone derivatives have demonstrated potent cytotoxicity toward colon (HTC-116) and lung (A549) cancer cell lines nih.gov. In another study, a 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione derivative exhibited significant cytotoxicity in 8 out of 13 human tumor cell lines tested, while notably showing no cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs), with an IC₅₀ value of 273 µM nih.gov. This indicates a favorable selectivity profile for this particular derivative. Furthermore, a series of 3-(heteroaryl)quinolin-2(1H)-one derivatives displayed growth inhibitory activities against the PC-3 prostate cancer cell line, with GI₅₀ values ranging from 28 to 48 µM mdpi.com.

Table 2: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

Compound Derivative Cancer Cell Line Activity Metric Value
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one Colon (HTC-116) Potent Cytotoxicity Not specified
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one Lung (A549) Potent Cytotoxicity Not specified
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione Human PBMC (Normal) IC₅₀ 273 µM
3-(Heteroaryl)quinolin-2(1H)-one Derivatives Prostate (PC-3) GI₅₀ 28 - 48 µM

Kinases are enzymes that play a critical role in cell signaling and are often dysregulated in cancer. Targeting multiple kinases is a strategy to overcome drug resistance and improve therapeutic outcomes. While specific data for this compound is limited, the broader quinoline (B57606) and quinolinone classes of compounds have been investigated as multi-targeting kinase inhibitors.

A series of 2,3-diaryl isoquinolinone derivatives has been shown to exhibit anti-angiogenesis effects through mechanisms dependent on VEGFR-2 univ.kiev.ua. Blocking the signaling pathway of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a proven strategy to suppress tumor growth researchgate.net. Some quinoxaline-2(1H)-one derivatives have been designed as potential VEGFR-2 inhibitors semanticscholar.org. Additionally, novel pyrazolylquinolin-2-one hybrids have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have also been explored for their potential as antimicrobial agents. The quinoline scaffold is a well-known pharmacophore in a number of antibacterial and antifungal drugs.

Various novel 4-hydroxyquinolin-2(1H)-ones and their derivatives have been synthesized and screened for their in vitro antimicrobial activity icm.edu.pl. For instance, quinoline-based hydroxyimidazolium hybrids have been evaluated against a panel of clinically important fungal and bacterial pathogens. Some of these hybrids demonstrated remarkable antifungal activity against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) value of 15.6 µg/mL. One hybrid, in particular, was found to be a potent anti-staphylococcal agent, with an MIC value of 2 µg/mL against Staphylococcus aureus nih.gov. Furthermore, certain quinoline derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, with MIC values as low as 0.08 µg/mL nih.gov.

Table 3: Antimicrobial Activity of Quinoline-Based Derivatives

Compound Type Microorganism Activity Metric Value
Quinoline-based hydroxyimidazolium hybrid Cryptococcus neoformans MIC 15.6 µg/mL
Quinoline-based hydroxyimidazolium hybrid Staphylococcus aureus MIC 2 µg/mL
Quinoline derivative Mycobacterium tuberculosis (drug-resistant) MIC 0.08 µg/mL

Antibacterial Efficacy

Derivatives of the quinolinone core structure are well-known for their broad-spectrum antibacterial properties. nih.govresearchgate.net The primary mechanism of action for many quinolone-based drugs is the inhibition of prokaryotic type II topoisomerases, specifically DNA gyrase and topoisomerase IV. researchgate.netnih.gov By binding to the bacterial chromosome, these compounds interfere with DNA replication, leading to bacterial cell death. researchgate.netnih.gov

Research into novel quinoline derivatives has demonstrated their potential against various bacterial strains. For instance, a series of 4-hydroxy-2-quinolinone analogs featuring a long alkyl side chain at the C-3 position showed that both the chain length and the substituents on the C-6 and C-7 positions significantly impact their antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, studies on chalcone (B49325) derivatives of 8-hydroxyquinoline (B1678124) have shown antibacterial efficacy, with minimum inhibitory concentration (MIC) values of 100 µg/ml for potent compounds. rjptonline.org Other research has identified novel quinolinol Mannich bases as potent antibacterial agents against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia, with MIC values ranging from 0.05 to 0.5 mg/ml. benthamdirect.com

Derivative ClassBacterial StrainActivity (MIC)Reference
Quinolinol Mannich BasesStaphylococcus aureus0.05 - 0.5 mg/ml benthamdirect.com
Quinolinol Mannich BasesEscherichia coli0.05 - 0.5 mg/ml benthamdirect.com
Quinolinol Mannich BasesKlebsiella pneumonia0.05 - 0.5 mg/ml benthamdirect.com
(2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl) prop-2-en-1-oneNot Specified100 µg/ml rjptonline.org

Antifungal Properties

The therapeutic potential of quinoline derivatives extends to antifungal applications. Inspired by natural quinine (B1679958) alkaloids, various series of quinoline compounds have been synthesized and evaluated for their fungicidal activities. acs.org Certain derivatives have demonstrated significant efficacy against plant pathogenic fungi such as Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. nih.gov For example, compound 2e, a quinoline derivative containing an acylhydrazine moiety, exhibited superior in vitro antifungal activity against these fungi with EC50 values as low as 0.18 μg/mL. nih.gov

The proposed mechanisms for their antifungal action include causing abnormal morphology of cell walls, increasing membrane permeability, and inducing the release of cellular contents. nih.gov Further studies on fluorinated quinoline analogs revealed good activity against S. sclerotiorum and R. solani. mdpi.com Specifically, compounds designated 2b, 2e, 2f, 2k, and 2n showed over 80% activity against S. sclerotiorum at a concentration of 50 μg/mL. mdpi.com

DerivativeFungal StrainActivity (EC50)Reference
Compound 2e (acylhydrazine derivative)Sclerotinia sclerotiorum0.39 μg/mL nih.gov
Compound 2e (acylhydrazine derivative)Rhizoctonia solani0.46 μg/mL nih.gov
Compound 2e (acylhydrazine derivative)Botrytis cinerea0.19 μg/mL nih.gov
Compound 2e (acylhydrazine derivative)Fusarium graminearum0.18 μg/mL nih.gov
Compound 3f-4Sclerotinia sclerotiorum0.41 μg/mL acs.org
Compound 3f-28Sclerotinia sclerotiorum0.55 μg/mL acs.org

Antiviral Activity

The structural framework of quinolones has been a foundation for the development of potent antiviral agents. nih.govresearchgate.net Initially recognized for their antibacterial properties, modifications to the quinolone scaffold have led to compounds with significant activity against a range of viruses, including vaccinia virus, papovaviruses, and Human Immunodeficiency Virus (HIV). nih.govresearchgate.net

Inhibition of Viral Replication

Derivatives of this compound have been shown to inhibit viral replication through various mechanisms. In the context of HIV-1, certain aryl-piperazinyl-6-amino-quinolones interfere with the Tat-TAR interaction, which is crucial for viral gene expression and replication. nih.govresearchgate.net This inhibitory effect at the transcriptional level highlights a specific mechanism of action against HIV. nih.govresearchgate.net For other viruses, such as Hepatitis C Virus (HCV), many fluoroquinolones inhibit viral propagation and genome replication by targeting the viral helicase. nih.gov The potential of quinolone derivatives to inhibit viral replication is a promising area of research, with studies suggesting their utility against flaviviruses like Zika (ZIKV) and Dengue (DENV). nih.govbiorxiv.org

Targeting Specific Viral Enzymes

A key strategy in antiviral drug development is the targeting of specific viral enzymes essential for the virus's life cycle. Derivatives of this compound have proven to be effective inhibitors of such enzymes. A notable example is their activity against the endonuclease of the influenza A virus. nih.govresearchgate.net Several synthesized derivatives, particularly 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, were identified as potent inhibitors of the H1N1 influenza A endonuclease. nih.govresearchgate.net X-ray crystallography revealed that these molecules chelate two metal ions at the active site of the enzyme, thereby blocking its function. nih.govresearchgate.net

Furthermore, a series of 3-hydroxyquinolin-2-(1H)-ones, specifically those with 4-carboxylic acids, 4-ethylcarboxylates, and 4-carboxamides, were reported as selective inhibitors of the RNase H activity associated with HIV-1 reverse transcriptase. nih.gov The ability of their three-oxygen pharmacophore to chelate metal cofactors in the enzyme's active site is consistent with their inhibitory activity. nih.gov

Derivative ClassViral TargetMechanism/ActivityReference
6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-oneH1N1 Influenza A EndonucleasePotent Inhibition (IC50 >10 μM for parent compounds) nih.gov
4-carboxamide 3-hydroxyquinolin-2-(1H)-onesHIV-1 Reverse Transcriptase (RNase H)Selective Inhibition nih.gov
Aryl-piperazinyl-6-amino-quinolonesHIV-1 Tat-TAR InteractionInhibition of Viral Replication nih.govresearchgate.net
FluoroquinolonesHCV HelicaseInhibition of Viral Propagation nih.gov

Neuropharmacological Activities

Beyond their antimicrobial properties, certain quinolinone derivatives exhibit significant activity within the central nervous system.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Kynurenic acid (KYNA), an endogenous metabolite of tryptophan with a 4-hydroxyquinolin-2(1H)-one structure, is a well-known antagonist of the N-methyl-D-aspartate (NMDA) receptor. mdpi.com It acts at the strychnine-insensitive glycine binding site on the NMDA receptor complex. mdpi.comnih.gov This antagonistic action modulates glutamatergic neurotransmission and is considered neuroprotective. mdpi.com

Inspired by this, synthetic derivatives of kynurenic acid have been developed to enhance this activity. A series of 4-substituted-kynurenic acid derivatives were synthesized and evaluated for their antagonist activity at the glycine site of the NMDA receptor. koreascience.kr It was found that introducing an electron-rich substituent at the C4 position of the kynurenic acid nucleus could increase the binding affinity. koreascience.kr Among the synthesized compounds, N-benzoylthiourea and N-phenylthiourea derivatives demonstrated the highest in vitro binding affinity, with IC50 values of 3.95 and 6.04 μM, respectively. koreascience.kr The antagonism of NMDA receptors holds therapeutic promise for conditions involving excitotoxicity, such as stroke and various neurodegenerative diseases. wikipedia.org

Derivative of Kynurenic AcidTargetActivity (IC50)Reference
N-benzoylthiourea derivative (15c)NMDA Receptor Glycine Site3.95 μM koreascience.kr
N-phenylthiourea derivative (15a)NMDA Receptor Glycine Site6.04 μM koreascience.kr
Interaction with the Strychnine-Insensitive Glycine Site

Derivatives of the this compound scaffold have been identified as potent antagonists at the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov This site is a crucial modulatory domain for the NMDA receptor, which plays a significant role in excitatory neurotransmission in the central nervous system. nih.govnih.gov Glycine or D-serine binding to this site is a prerequisite for the channel opening by the neurotransmitter glutamate (B1630785). nih.govnih.gov

Antagonism at this glycine co-agonist site represents a key mechanism for modulating NMDA receptor activity. Unlike competitive antagonists that bind to the glutamate recognition site or uncompetitive channel blockers like phencyclidine (PCP) and ketamine, glycine site antagonists offer a more subtle way to dampen receptor function. nih.govwikipedia.org This can potentially avoid some of the psychotomimetic side effects associated with direct channel blockade. wikipedia.org

Potential for Cognitive-Related Disorder Research

The unique ability of this compound derivatives to modulate key neurological pathways has positioned them as compounds of interest in the study of cognitive-related disorders, particularly schizophrenia and Alzheimer's disease.

One significant area of research involves the inhibition of the enzyme D-amino acid oxidase (DAAO). nih.govacs.orgresearchgate.net DAAO is responsible for the metabolic breakdown of D-serine, a primary co-agonist at the glycine site of the NMDA receptor. researchgate.net According to the glutamate hypothesis of schizophrenia, reduced function of the NMDA receptor contributes to the symptoms of the disorder. wikipedia.orgnih.gov By inhibiting DAAO, this compound derivatives can increase the synaptic levels of D-serine, thereby enhancing NMDA receptor function. researchgate.net The parent compound, this compound, was discovered through high-throughput screening to be a potent inhibitor of human DAAO. nih.govacs.orgsigmaaldrich.com

In the context of Alzheimer's disease, research has pointed towards derivatives of 3-hydroxyquinolin-2-one as multi-target agents. nih.govresearchgate.net Recent studies have explored their role as dual inhibitors of both monoamine oxidase B (MAO-B) and ferroptosis. nih.gov Overexpression of MAO-B contributes to oxidative stress and cognitive decline, while ferroptosis, an iron-dependent form of cell death, is implicated in neuronal injury. nih.gov One particular derivative, compound 21d, demonstrated potent and selective MAO-B inhibitory activity and excellent anti-ferroptosis properties. nih.gov In animal models of Alzheimer's disease, this compound was shown to normalize cognitive impairments and reduce the levels of key pathological proteins like amyloid precursor protein and phosphorylated Tau. nih.gov This multi-target approach is gaining traction as a more effective strategy for complex neurodegenerative diseases. nih.govplos.orgresearchgate.net

Table 1: Inhibitory Activities of Selected this compound Derivatives
CompoundTargetActivity (IC₅₀)Disease Model/RelevanceSource
This compoundHuman D-amino acid oxidase (DAAO)Potent inhibitor (specific IC₅₀ not provided)Schizophrenia nih.govacs.org
Compound 21dMonoamine Oxidase B (MAO-B)87.47 nMAlzheimer's Disease nih.gov
3-Phenyl-4-hydroxyquinolin-2(1H)-onesStrychnine-insensitive glycine site (NMDA Receptor)Potent antagonists (specific IC₅₀ not provided)General Neurological Disorders nih.gov

Neuropathic Pain Pathway Modulation

Neuropathic pain, which arises from damage to the nervous system, is often chronic and difficult to treat with conventional analgesics. nih.gov The mechanisms are complex, involving both peripheral and central sensitization. nih.gov There is growing interest in developing novel therapeutics that can modulate the underlying pathological signaling pathways.

A patent for hydroxyquinolin-2(1H)-ones and their derivatives indicates their potential utility in the treatment of neuropathic pain disorders. google.com While the specific mechanisms for this class of compounds are still under full investigation, related heterocyclic structures have been shown to modulate pain through pathways such as the p38 mitogen-activated protein kinase (p38 MAPK) pathway. mdpi.comnih.gov Activation of p38 MAPK in spinal microglia is a well-established contributor to the development and maintenance of neuropathic and inflammatory pain. mdpi.com Pharmacological inhibition of p38 has been shown to diminish neuropathic pain in various animal models. mdpi.com For instance, certain pyridin-2(1H)-one derivatives, which share structural similarities with the quinolinone core, have demonstrated potent anti-allodynic effects, which were initially linked to p38α MAPK inhibition. nih.gov This suggests that quinolinone-based structures could potentially exert analgesic effects by interfering with key inflammatory and signaling cascades within the central nervous system that are responsible for pain hypersensitivity.

Herbicidal Activity and Photosynthesis Inhibition

Beyond their pharmacological applications, certain derivatives of the quinolinone scaffold have demonstrated significant biological activity in the agrochemical sector, specifically as herbicides. nih.govsciforum.net The mechanism of action for many of these compounds involves the disruption of vital biochemical processes in plants, such as photosynthesis. nih.gov

A study on a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives found that they could inhibit the photosynthetic electron transport (PET) in spinach chloroplasts (Spinacia oleracea L.). nih.gov Photosystem II (PS II) is a critical protein complex that uses light energy to oxidize water and is a common target for commercial herbicides. nih.govmdpi.com By binding to PS II, these compounds interrupt the electron flow, thereby halting the process of photosynthesis and leading to plant death. nih.gov The efficacy of these quinolinone derivatives was found to be dependent on their specific substitution patterns. nih.gov

Other quinazolin-4(3H)-one derivatives, structurally related to quinolinones, have been developed as herbicides that inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis. mdpi.com This demonstrates the versatility of the core quinoline-based scaffold in designing molecules that can interfere with different essential plant pathways.

Table 2: Photosynthesis-Inhibiting Activity of Ring-Substituted 4-hydroxy-1H-quinolin-2-one Derivatives in Spinach Chloroplasts
Compound NumberSubstitution PatternIC₅₀ (µmol/L)Source
26-Cl157 nih.gov
86-Br126 nih.gov

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Structural Requirements for Biological Activity

SAR studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a compound. These studies systematically modify the chemical structure of a molecule and assess the resulting impact on its biological activity.

Impact of Substituent Position and Nature on Enzyme Binding and Potency

The biological activity of 3-hydroxyquinolin-2(1H)-one derivatives is highly dependent on the position and chemical nature of substituents on the quinolinone core. Research targeting various enzymes has revealed key structural features that govern enzyme binding and inhibitory potency.

One notable area of investigation has been the development of 3-hydroxyquinolin-2(1H)-ones as inhibitors of influenza A endonuclease. The unsubstituted parent compound, this compound, serves as a starting point for these studies. The introduction of substituents at various positions on the bicyclic ring system has been shown to significantly modulate its inhibitory activity. For instance, the presence of a p-fluorophenyl substituent at either the 6- or 7-position of the quinolinone ring leads to a significant enhancement in enzyme inhibition compared to the parent compound and other positional isomers nih.gov. Conversely, the introduction of a methyl or phenyl group at the 4-position did not improve, and in some cases was detrimental to, the inhibitory activity against this enzyme nih.gov.

Table 1: Inhibitory Activity of this compound Derivatives against Influenza A Endonuclease

Compound Substituent(s) IC₅₀ (µM)
1 Unsubstituted >10
2 6-(p-fluorophenyl) 0.5
3 7-(p-fluorophenyl) 0.5
4 4-methyl >10
5 4-phenyl >10
6 4-methyl-7-(p-fluorophenyl) >10
7 4-phenyl-7-(p-fluorophenyl) >10

In a separate line of research, this compound was identified as a potent inhibitor of human D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. High-throughput screening led to the discovery of this scaffold, and subsequent SAR studies were guided by cocrystallization of the parent compound with the DAAO enzyme sigmaaldrich.com.

Ligand-Receptor Interaction Analysis

Understanding the specific molecular interactions between a ligand and its receptor is crucial for rational drug design. For this compound derivatives, X-ray crystallography and other biophysical techniques have provided valuable insights into their binding modes.

In the case of influenza A endonuclease inhibitors, an X-ray crystal structure of 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with the enzyme revealed that the molecule chelates two metal ions present in the active site nih.gov. This bimetal chelation is a key feature of the inhibitory mechanism. Additionally, the 3-hydroxyl group of the quinolinone core forms a hydrogen bond with the ε-nitrogen of a lysine (B10760008) residue (Lys134) in the enzyme's active site, further stabilizing the ligand-receptor complex nih.gov.

The ability of the this compound scaffold to chelate metal ions has also been noted in studies on its activity as an inhibitor of HIV-1 reverse transcriptase-associated RNase H activity. In this context, the three-oxygen pharmacophore of the molecule is believed to chelate both metal cofactors within the enzyme's active site nih.gov.

Computational Chemistry Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, offering methods to predict and analyze the behavior of molecules at an atomic level. These approaches complement experimental studies by providing insights that are often difficult to obtain through laboratory techniques alone.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is widely used to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors.

While specific predictive docking studies focused solely on this compound are not extensively detailed in the available literature, the general methodology is well-established for quinoline-based compounds. Molecular docking simulations have been successfully employed for various quinoline (B57606) derivatives to predict their binding affinities and interaction patterns with target proteins nih.govmdpi.comnih.gov. For instance, in the development of inhibitors for enzymes like the COVID-19 main protease, docking studies of quinolinone derivatives have shown good binding affinities and identified key interactions, such as hydrogen bonding with specific amino acid residues like GLU166 researchgate.net. These studies typically involve preparing the 3D structures of the ligands and the receptor, defining a binding site, and then using a scoring function to rank the different binding poses. The results from such simulations can guide the design of new analogs with improved binding characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intrinsic properties of molecules and their reactivity.

DFT calculations are instrumental in elucidating the electronic structure of molecules like this compound. These calculations can provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior and interactions with biological targets.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability ekb.eg. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) ekb.eg. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding. Studies on related quinolinone derivatives have utilized DFT to analyze their electronic and tautomeric structures, calculate global reactivity descriptors, and understand their nonlinear optical properties ekb.eg. For instance, the effect of different substituents on the electronic properties and stability of the quinolinone scaffold has been investigated using DFT at the B3LYP/6-311++G (d, p) level of theory ekb.egresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap indicates that the molecule can be more easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov

Computational studies on derivatives of this compound, such as 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-ones, have been performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate these FMO parameters. nih.gov The results reveal how different substituents affect the electronic properties and reactivity of the quinolinone core. nih.gov

Table 1: FMO Analysis of Selected 3-Heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one Derivatives

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Compound 3-6.234-3.4512.783
Compound 9-6.916-2.9213.995
nih.gov
Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, describing intramolecular and intermolecular bonding and interactions. wikipedia.org This method localizes the molecular wave function into Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals. wisc.edu The interactions between these orbitals, particularly the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor), are key to understanding molecular stability and charge transfer. wikipedia.orgijcce.ac.ir

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, leading to greater stabilization of the molecule. researchgate.net

In a study of 3-chloro-4-hydroxyquinolin-2(1H)-one, NBO analysis was conducted to characterize charge transfer. ijcce.ac.irijcce.ac.ir Key interactions identified include those between the lone pair orbitals of nitrogen and oxygen atoms and the antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds.

Table 2: Selected NBO Second-Order Perturbation Energies (E(2)) for a Quinolinone Derivative

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) N11π* (C5-C10)173.12
LP (1) N3π* (C5-C10)124.34
researchgate.net
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. deeporigin.comchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. proteopedia.org

Typically, red-colored regions indicate negative electrostatic potential, which are rich in electrons and thus favorable sites for electrophilic attack. researchgate.net Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net Green and yellow areas denote regions of intermediate or near-zero potential. researchgate.net

For quinolinone derivatives, MEP analysis helps identify the most reactive parts of the molecule. ijcce.ac.ir Studies on compounds like 3-chloro-4-hydroxyquinolin-2(1H)-one show that the most negative potential is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, making them prime targets for electrophiles. ijcce.ac.irresearchgate.net The regions around the hydrogen atoms, particularly the N-H and O-H protons, exhibit the most positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net This information is vital for understanding noncovalent interactions, such as hydrogen bonding, between the molecule and its biological target. chemrxiv.org

Reactivity Index Determination (e.g., Electrophilicity)

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. nih.gov These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). Key descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is generally less reactive. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). ijcce.ac.ir

These parameters have been calculated for various this compound derivatives to compare their reactivity profiles. nih.govijcce.ac.ir

Table 3: Global Reactivity Descriptors for a Quinolinone Derivative

ParameterSymbolValue (eV)
Chemical Hardnessη1.998
Global SoftnessS0.719
nih.gov

X-ray Crystallography for Ligand-Enzyme Complex Structures

X-ray crystallography is an indispensable experimental technique for determining the precise three-dimensional atomic structure of molecules, including complex biological macromolecules like enzymes and their bound ligands. nih.govmdpi.com Obtaining a high-resolution crystal structure of a this compound derivative in complex with its target enzyme provides unambiguous insights into the binding mode, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for biological activity. nih.gov

This structural information is foundational for structure-based drug design. For example, the crystal structures of quinolone inhibitors bound to the Qi site of the cytochrome bc1 complex have revealed the specific amino acid residues involved in binding and the conformational changes that occur upon ligand association. nih.gov Although a specific crystal structure for the parent this compound bound to an enzyme may not be publicly available, studies on related quinolone and pyridone inhibitors demonstrate the power of this technique. nih.gov Such analyses have shown how different substituents on the quinolinone core can lead to distinct binding modes, influencing potency and selectivity. nih.gov This detailed structural knowledge allows for the rational design of new derivatives with improved affinity and optimized pharmacokinetic properties.

Virtual Screening and Library Design Strategies

Virtual screening is a computational method used in drug discovery to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This approach significantly reduces the time and cost associated with experimental high-throughput screening. For the this compound scaffold, virtual screening can be used to explore vast chemical spaces and prioritize compounds for synthesis and biological testing. nih.gov

Strategies for virtual screening are broadly categorized as either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein, often obtained from X-ray crystallography. nih.gov A library of compounds, which can be designed around the this compound core, is docked into the target's binding site. Scoring functions are then used to estimate the binding affinity and rank the compounds. nih.govresearchgate.net This approach has been used to screen libraries of quinoline derivatives against targets like the main protease of SARS-CoV-2. nih.gov

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS can be employed. This approach uses a set of known active compounds to identify new molecules with similar properties. researchgate.net Methods include searching for molecules with similar 2D fingerprints or 3D shapes (pharmacophores) to the known active ligands. researchgate.net

These strategies enable the design of focused libraries of this compound derivatives with a higher probability of biological activity against a desired target, such as the enzyme tyrosinase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent molecules. nih.govrsc.org

For a series of this compound derivatives, a QSAR study involves:

Data Set Preparation: A series of analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that relates the descriptors to the observed activity. semanticscholar.org

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Studies on quinoline and quinazolinone derivatives have successfully developed 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to understand the structure-activity correlation for inhibiting targets like P-selectin. nih.gov The contour maps generated from these models visually represent regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity, providing a clear roadmap for future drug design. nih.govrsc.org

Advanced Characterization Techniques for Mechanistic Elucidation

Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the chemical identity and investigating the electronic structure of 3-Hydroxyquinolin-2(1H)-one. Methods such as NMR, IR, and UV-Vis spectroscopy provide a comprehensive picture of its atomic connectivity and the behavior of its electrons.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. magritek.com For this compound, NMR spectra reveal the arrangement of atoms and the connectivity within the molecule, confirming its bicyclic structure.

In ¹H NMR, the aromatic protons of the quinolinone ring typically appear as multiplets in the downfield region, a result of the deshielding effect of the aromatic system. The labile protons of the hydroxyl (-OH) and amide (N-H) groups often present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbon of the lactam ring is characteristically found at a significant downfield shift. The carbons of the aromatic ring and the C=C bond in the heterocyclic ring resonate at distinct chemical shifts, which can be assigned using two-dimensional NMR techniques like HSQC and HMBC that correlate proton and carbon signals. magritek.com

Table 1: Predicted ¹H NMR Spectral Data for this compound This table represents typical, predicted chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic C-H 7.0 - 8.0 Multiplet (m)
Olefinic C-H 6.0 - 6.5 Singlet (s)
N-H (amide) 10.0 - 12.0 Broad Singlet (br s)

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table represents typical, predicted chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (amide) 160 - 170

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czupi.edu The IR spectrum of this compound provides direct evidence for its key structural features.

The presence of a broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. uc.edu The N-H stretching vibration of the lactam amide group typically appears in a similar region, around 3100-3200 cm⁻¹. ijcce.ac.ir A strong, sharp absorption band is expected in the range of 1630-1670 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the cyclic amide (lactam) functionality. uc.eduijcce.ac.ir Additional bands in the 1400-1600 cm⁻¹ region are attributable to C=C stretching vibrations within the aromatic ring. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound Data based on a closely related derivative, 3-chloro-4-hydroxyquinolin-2(1H)-one, and typical functional group ranges. ijcce.ac.ir

Functional Group Vibration Mode Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretch, H-bonded ~3249 (broad)
N-H (amide) Stretch ~3196
C=O (amide/lactam) Stretch ~1632

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. researchgate.net The spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions within its aromatic and heterocyclic ring systems.

The position of the maximum absorption wavelengths (λmax) can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net This effect can provide insights into the nature of the electronic transitions and the change in dipole moment between the ground and excited states. Studies on related quinolinone derivatives show distinct absorption maxima that shift depending on the solvent used, such as ethanol (B145695) or dioxane. ijcce.ac.ir

Table 4: Representative UV-Vis Absorption Data for a Substituted Hydroxyquinolinone Derivative Data illustrates typical absorption maxima and the effect of solvent. ijcce.ac.ir

Solvent Transition λmax (nm)
Ethanol π→π* ~290, ~330

Biophysical Techniques

Biophysical techniques are employed to study the interactions of this compound with other molecules, particularly its coordination with metal ions and its binding to biological macromolecules.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions and organic radicals. nih.govrsc.org While this compound itself is diamagnetic and thus EPR-silent, the technique becomes highly valuable for studying its complexes with paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II)).

By chelating a paramagnetic metal ion, this compound acts as a ligand. The resulting EPR spectrum can provide detailed information about the electronic structure and coordination environment of the metal center. illinois.edu Analysis of the spectrum's g-values and hyperfine coupling constants reveals the geometry of the coordination sphere, the oxidation state of the metal, and the nature of the covalent interactions between the metal and the coordinating atoms (typically oxygen and nitrogen) of the quinolinone ligand. ethz.ch This information is crucial for understanding the role of metal ions in the compound's potential biological activities.

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to monitor biomolecular interactions in real-time. uni-heidelberg.de It provides quantitative data on the kinetics (association and dissociation rates) and affinity of a small molecule (the analyte) binding to a larger, immobilized molecule (the ligand), such as a protein or enzyme. researchgate.net

In a typical SPR experiment to study this compound, a target protein is immobilized on a sensor chip. A solution containing the quinolinone compound is then flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram—a plot of response versus time.

From the sensorgram, key kinetic parameters can be determined:

Association rate constant (ka): The rate at which the compound binds to the target.

Dissociation rate constant (kd): The rate at which the compound-target complex breaks apart.

Equilibrium dissociation constant (KD): Calculated as kd/ka, this value represents the binding affinity. A lower KD value indicates a stronger interaction.

A significant application of this technique was the use of a Biacore assay (an SPR-based system) to confirm the binding affinity of this compound to the human D-amino acid oxidase (DAAO) enzyme, identifying it as a potent inhibitor.

Small-Angle X-ray Scattering (SAXS) for Solution Structure Analysis

The technique involves exposing a sample solution to a focused beam of X-rays and measuring the intensity of the scattered radiation at very small angles. The scattering pattern is directly related to the shape and size of the particles in the solution. For small molecules, SAXS can reveal tendencies for aggregation or oligomerization, which can be critical for their biological activity and pharmacokinetic properties. While specific SAXS studies detailing the solution structure of the parent this compound are not extensively documented in publicly available literature, the technique remains highly relevant for characterizing its derivatives, particularly when studying their interactions with protein targets. nih.govresearchgate.net By comparing the scattering profiles of a target protein in its free and compound-bound states, researchers can deduce significant structural changes, providing insights into the mechanism of action.

Cell-Based Assays for Biological Validation

Biological validation in a cellular context is essential to confirm the therapeutic potential of lead compounds. For derivatives of this compound, a variety of cell-based assays are employed to assess their efficacy and cellular mechanisms.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental in determining the cytotoxic or cytostatic effects of chemical compounds on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Several studies have utilized this assay to evaluate the anticancer potential of this compound derivatives. For instance, certain 4-substituted derivatives showed limited cytotoxicity against Madin–Darby canine kidney (MDCK) and human embryonic kidney 293 (HEK 293) cells, with IC₅₀ values greater than 10 μM. nih.gov In contrast, other novel quinoline-pyrimidine hybrid derivatives demonstrated significant activity. researchgate.net Specifically, compounds synthesized from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one were tested against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cell lines, with some derivatives showing potent inhibition. researchgate.net Another study screened quinoline-2-one derivatives against the HCT-116 human colon carcinoma cell line, identifying compounds with notable anticancer activity. ekb.eg

Compound DerivativeCell LineAssayIC₅₀ ValueReference
4-Substituted 3-hydroxyquinolin-2(1H)-onesMDCK, HEK 293MTT>10 μM nih.gov
Quinoline-pyrimidine hybrid (6b)KBMTT1.33 μM researchgate.net
Quinoline-pyrimidine hybrid (6e)KBMTT1.33 μM researchgate.net
Quinolone acylated arabinose hydrazone (8)HCT-116MTT23.5 µg/mL ekb.eg
4-azido-quinoline-2-one derivativeHCT-116MTT29.61 µg/mL ekb.eg

Flow Cytometry for Cell Cycle and Apoptosis Studies

Flow cytometry is a sophisticated technique that allows for the rapid, multi-parametric analysis of individual cells within a population. nih.govpurdue.edu It is indispensable for investigating how compounds affect fundamental cellular processes like the cell cycle and apoptosis (programmed cell death). nih.govnih.gov

In cell cycle analysis, cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of each cell is then measured by the flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

For apoptosis studies, flow cytometry can detect key hallmarks such as DNA fragmentation (sub-G1 peak), changes in membrane potential, and the externalization of phosphatidylserine (B164497) on the cell surface (Annexin V staining). nih.govresearchgate.net

While specific flow cytometry data for the parent this compound is limited, studies on structurally related quinolone derivatives illustrate the power of this method. For example, analysis of K562 and KG1a cancer cells treated with a ciprofloxacin (B1669076) derivative showed a time-dependent increase in the sub-G1 population, which is indicative of apoptosis. researchgate.net The study also revealed that the compound induced a G0/G1 cell cycle arrest after 24 hours of treatment, which was followed by the onset of apoptosis. researchgate.net

Cell LineTreatmentTime PointObservationReference
K562 & KG1a4-DMOCP (Ciprofloxacin derivative)24hInduction of G0/G1 cell cycle arrest researchgate.net
K562 & KG1a4-DMOCP (Ciprofloxacin derivative)24-72hTime-dependent increase in sub-G1 population (apoptosis) researchgate.net
K562 & KG1a4-DMOCP (Ciprofloxacin derivative)72hSignificant increase in early and late apoptotic cells (Annexin V/PI staining) researchgate.net

Enzyme Activity Assays in Biological Milieu

The therapeutic effect of many drugs stems from their ability to inhibit specific enzymes. Enzyme activity assays are therefore critical for confirming the mechanism of action of compounds like this compound. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of the compound.

High-throughput screening has identified this compound itself as a potent inhibitor of human D-amino acid oxidase (DAAO), an enzyme implicated in central nervous system disorders. sigmaaldrich.comacs.orgnih.gov Further research has focused on derivatives of this scaffold to target other enzymes.

Derivatives of this compound have been evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. nih.gov Using a high-throughput fluorescence-based assay, researchers identified several potent derivatives, with a 7-(p-fluorophenyl) substituted compound showing an IC₅₀ of 0.5 μM. nih.gov X-ray crystallography confirmed that this molecule chelates to the two metal ions in the enzyme's active site. nih.gov

Additionally, a series of this compound derivatives were synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Several of these compounds showed significant inhibitory activity against mushroom tyrosinase, with the most potent derivative exhibiting an IC₅₀ value of 2.52 μM, making this class of compounds promising leads for cosmeceutical applications. nih.gov

Target EnzymeInhibitor CompoundPotency (IC₅₀)Reference
Human D-amino acid oxidase (DAAO)This compoundPotent inhibitor (discovered by HTS) sigmaaldrich.comacs.org
H1N1 Influenza A Endonuclease7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one0.5 μM nih.gov
Mushroom Tyrosinase (abTYR)This compound derivative2.52 μM (most potent) nih.gov
Mushroom Tyrosinase (abTYR)Other active derivatives<6.11 μM nih.gov

Future Research Directions and Therapeutic Potential

Rational Design of Next-Generation Derivatives

The future development of 3-hydroxyquinolin-2(1H)-one-based therapeutics will heavily rely on rational design strategies to create derivatives with optimized pharmacological profiles. A cornerstone of this approach is the systematic exploration of the structure-activity relationship (SAR). By synthesizing and evaluating analogs with modifications at various positions of the quinolinone core, researchers can elucidate the key structural features required for potent and selective activity against a specific biological target.

For instance, studies on this compound inhibitors of influenza A endonuclease have demonstrated the importance of substitution patterns. The synthesis of a series of monobrominated derivatives and their subsequent modification via Suzuki coupling to introduce p-fluorophenyl groups revealed that substitution at the 6- and 7-positions resulted in the most potent inhibitors. nih.govrutgers.edufigshare.comresearchgate.net X-ray crystallography of a potent analog, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, complexed with the endonuclease enzyme, provided critical insights into its binding mode. nih.govrutgers.edufigshare.comresearchgate.net The crystal structure showed the molecule chelating two metal ions within the active site, a mechanism crucial for its inhibitory activity. nih.govrutgers.edufigshare.comresearchgate.net This structural information is invaluable for the computational design of new derivatives with improved binding affinity and specificity. Future rational design will leverage such structural insights to guide the synthesis of compounds with enhanced target engagement.

Development of Novel Therapeutic Agents for Specific Diseases

The versatility of the this compound scaffold allows for its application in a range of therapeutic areas, including the development of agents that can address significant clinical challenges like drug resistance and protein misfolding disorders.

Addressing Drug Resistance Mechanisms

The emergence of drug resistance is a major obstacle in the treatment of infectious diseases and cancer. The development of antiviral agents targeting novel mechanisms is a critical strategy to combat resistance. For example, existing antiviral drugs for influenza that target the M2 ion channel or neuraminidase are often rendered ineffective by viral mutations. nih.gov The this compound derivatives that inhibit the viral endonuclease represent a different mechanism of action, offering a potential solution to overcome resistance to current therapies. nih.gov By blocking the "cap-snatching" process essential for viral replication, these compounds could be effective against strains resistant to adamantanes and neuraminidase inhibitors. nih.gov Future research should focus on developing these endonuclease inhibitors, with an emphasis on their activity against a broad spectrum of influenza strains, including those with known resistance mutations.

Targeting Protein Misfolding Disorders (e.g., Phenylketonuria)

Protein misfolding is the underlying cause of numerous genetic diseases. Phenylketonuria (PKU) is one such disorder, caused by mutations in the gene for phenylalanine hydroxylase (hPAH) that lead to protein misfolding and deficient enzyme activity. mdpi.comnih.govresearchgate.net A promising therapeutic strategy for these conditions is the use of small molecules that act as "pharmacological chaperones" to stabilize the protein structure and/or protect its activity.

Recent studies have identified this compound derivatives as potential protectors of hPAH enzyme activity. mdpi.comnih.govresearchgate.net Research has shown that these compounds can functionally stabilize the hPAH protein, preserving its activity in both purified recombinant protein assays and cellular models. mdpi.comnih.gov Mechanistic studies using electron paramagnetic resonance spectroscopy revealed that these derivatives affect the coordination of the non-heme ferric iron at the enzyme's active site. mdpi.comnih.gov Furthermore, surface plasmon resonance studies indicated that the natural substrate, L-phenylalanine, can outcompete these compounds, suggesting a dynamic interaction at the active site. mdpi.comnih.gov This pioneering work opens a new avenue for the development of therapies for PKU, a condition rooted in protein misfolding. mdpi.comnih.govresearchgate.net

Lead Compound Optimization for Preclinical Development

The transition from a promising "hit" compound to a preclinical candidate requires rigorous optimization of its pharmacological and pharmacokinetic properties. This process, known as lead optimization, aims to enhance potency, selectivity, metabolic stability, and oral bioavailability while minimizing off-target effects and toxicity.

For the related quinolinone scaffold, research on mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors provides an excellent example of successful lead optimization. nih.gov An initial lead compound was identified, and its binding mode to an allosteric site was determined by X-ray crystallography. nih.gov This structural information guided efforts to improve the compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Through iterative chemical synthesis and biological testing, a preclinical candidate with potent, selective, and orally bioavailable characteristics was developed. nih.gov A similar approach will be crucial for advancing this compound derivatives. For example, while certain 4-substituted derivatives showed potent inhibitory activity against HIV-1 RNase H, they also exhibited significant cytotoxicity. nih.gov Future optimization efforts must focus on decoupling the desired therapeutic activity from unwanted toxicity to produce viable drug candidates.

Exploration of Emerging Biological Targets and Pathways

A key area for future research is the continued exploration of new biological targets and pathways for this compound and its derivatives. The scaffold's ability to interact with diverse protein targets suggests a broad therapeutic potential that is still being uncovered.

Recent research has identified several novel targets for this compound class:

Tyrosinase: Derivatives of this compound have been synthesized and identified as potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. nih.gov One of the most potent inhibitors displayed an IC₅₀ value of 2.52 μM. nih.gov Given the demand for safer and more effective agents to treat skin hyperpigmentation, these compounds are excellent leads for cosmeceutical applications. nih.gov

Heat Shock Protein 90 (Hsp90): The Hsp90 protein is a chaperone involved in the folding and stability of numerous client proteins, many of which are critical for cancer cell survival. A series of 3-heteroaryl-quinolin-2(1H)-one derivatives have been designed as potential Hsp90 inhibitors, with some compounds showing significant cytotoxicity against prostate and breast cancer cell lines. nih.gov

D-amino acid oxidase (DAAO): High-throughput screening led to the discovery of this compound as a potent inhibitor of human DAAO. sigmaaldrich.com Co-crystallization of the compound with the enzyme helped define the binding site, guiding the design of new analogs. sigmaaldrich.com

Other Targets: The versatility of the quinolinone core has led to the investigation of its derivatives against various other targets, including fatty acid synthase, and β2-adrenoceptors, highlighting its potential in metabolic and respiratory diseases, respectively. nih.govresearchgate.net

The continued use of high-throughput screening, computational biology, and chemical biology approaches will undoubtedly uncover additional targets and pathways modulated by this versatile scaffold, further expanding its therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for 3-Hydroxyquinolin-2(1H)-One, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary synthetic approaches are documented:
  • One-pot synthesis : Starting from N-phenylacetoacetamide, PhI(OCOCF₃)₂ mediates α-hydroxylation, followed by H₂SO₄-promoted cyclization (yield: ~60-70%) .
  • Stepwise synthesis : Utilizing sodium hydroxide and benzoyl chloride in dichloromethane/water solvent systems, followed by palladium-catalyzed coupling (yield: ~50-65%) .
    Key factors affecting yield include solvent polarity (dichloromethane vs. acetonitrile), catalyst choice (PdCl₂), and reaction time (1–3 hours). Optimization requires balancing stoichiometry and purification protocols (e.g., recrystallization from DMF) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • IR spectroscopy : Confirm the presence of hydroxyl (3447 cm⁻¹) and carbonyl (1663 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Key signals include methyl groups at δ 3.59 ppm (³J coupling) and aromatic protons at δ 7.21–8.18 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) validate molecular weight .
  • X-ray crystallography : Resolve π-π stacking interactions (e.g., tilt angles ~50° relative to His41 in enzyme complexes) .

Advanced Research Questions

Q. How do substituent positions (e.g., 6- vs. 7-substitution) modulate inhibitory activity against influenza A endonuclease?

  • Methodological Answer :
  • 6- or 7-substitution : Enhances inhibitory potency by 10–20-fold compared to unsubstituted derivatives (IC₅₀: 2.5–5.2 μM vs. 25 μM). This is attributed to hydrophobic interactions with Ala20, Tyr24, and Ile38 in the enzyme's active site .
  • 4- or 8-substitution : Reduces activity due to steric clashes with Mn²⁺ ions critical for metal chelation .
  • Experimental validation : Use fluorescence-based endonuclease assays and X-ray crystallography to map binding modes .

Q. What strategies resolve contradictions in synthetic yields when scaling up this compound production?

  • Methodological Answer :
  • Scale-up challenges : Lower yields (e.g., ~40% at 10g scale vs. 65% at 1g) due to heat transfer inefficiencies or side reactions (e.g., over-oxidation).
  • Mitigation :
  • Use flow chemistry for controlled temperature and reagent mixing .
  • Replace N-bromosuccinimide (NBS) with catalytic bromine sources to minimize byproducts .
  • Monitor reaction progress via HPLC to identify intermediate degradation .

Q. What is the mechanistic basis for metal ion chelation in this compound's inhibition of influenza endonuclease?

  • Methodological Answer :
  • Bimetal chelation : The 3-hydroxyl and carbonyl groups coordinate with two Mn²⁺ ions in the enzyme's active site, disrupting substrate binding .
  • Structural evidence : X-ray data show a 50° tilt angle of the quinolinone core, enabling π-π stacking with His41 and hydrophobic interactions with adjacent residues .
  • Validation : Metal depletion assays (EDTA treatment) reduce inhibitory efficacy by >90% .

Q. How can bioavailability of this compound derivatives be improved for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce acetylated hydroxyl groups (e.g., 4-acetoxy derivatives) to enhance membrane permeability .
  • Formulation : Use liposomal encapsulation or PEGylation to increase plasma half-life .
  • Metabolic stability : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) based on hepatic microsome assays .

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